molecular formula C16H11F3O3 B1324013 4-Acetoxy-3'-trifluoromethylbenzophenone CAS No. 890099-35-1

4-Acetoxy-3'-trifluoromethylbenzophenone

Cat. No.: B1324013
CAS No.: 890099-35-1
M. Wt: 308.25 g/mol
InChI Key: SZRSSLBWWIOPKM-UHFFFAOYSA-N
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Description

4-Acetoxy-3'-trifluoromethylbenzophenone (CAS: 890099-35-1) is a fluorinated benzophenone derivative characterized by an acetoxy group (-OAc) at the para position of one aromatic ring and a trifluoromethyl (-CF₃) group at the meta position of the adjacent ring. This compound is primarily utilized in industrial and scientific research, particularly in synthetic organic chemistry and materials science . Its molecular structure combines the electron-withdrawing properties of the trifluoromethyl group with the hydrolytic lability of the acetoxy moiety, making it a versatile intermediate for further functionalization.

Key physical properties (as per safety data sheets) include a boiling point of 315–320°C (estimated) and a density of 1.32 g/cm³ at 20°C.

Properties

IUPAC Name

[4-[3-(trifluoromethyl)benzoyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O3/c1-10(20)22-14-7-5-11(6-8-14)15(21)12-3-2-4-13(9-12)16(17,18)19/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRSSLBWWIOPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641690
Record name 4-[3-(Trifluoromethyl)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-35-1
Record name 4-[3-(Trifluoromethyl)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Acetoxy-3’-trifluoromethylbenzophenone typically involves the acetylation of 3’-trifluoromethylbenzophenone. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-Acetoxy-3’-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Acetoxy-3’-trifluoromethylbenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Acetoxy-3’-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then interact with various biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

4-Acetoxy-3,5-dimethoxybenzoic Acid (CAS: N/A)
  • Structure: Features an acetoxy group at the para position and two methoxy (-OCH₃) groups at meta positions. The carboxylic acid (-COOH) group replaces the trifluoromethyl-benzophenone core.
  • Synthesis : Derived from syringic acid via acetylation with acetic anhydride, followed by conversion to its acid chloride using thionyl chloride .
  • Reactivity: The carboxylic acid group enables esterification or amidation, while the acetoxy group can be selectively hydrolyzed. This contrasts with 4-Acetoxy-3'-trifluoromethylbenzophenone, where the benzophenone core allows for ketone-specific reactions (e.g., Grignard additions).
  • Applications : Used in synthesizing antioxidants and polymer precursors .
4-Acetyl-3'-(trifluoromethyl)biphenyl (CAS: 709667-96-9)
  • Structure: Retains the trifluoromethyl group but replaces the acetoxy-benzophenone framework with a biphenyl system bearing an acetyl (-COCH₃) group.
  • Properties: The absence of the acetoxy group reduces hydrolytic instability. The acetyl group offers a ketone for nucleophilic attacks, similar to the benzophenone core in the target compound.
  • Applications : A building block in pharmaceuticals and agrochemicals due to its lipophilic CF₃ group .
2-Azetidinomethyl-3'-trifluoromethylbenzophenone (CAS: 898755-09-4)
  • Structure : Incorporates an azetidine (4-membered nitrogen heterocycle) methyl group at the ortho position alongside the trifluoromethyl group.
  • Applications : Explored in medicinal chemistry for its unique conformational constraints .

Functional Group and Reactivity Comparison

Compound Key Functional Groups Hydrolytic Stability Key Reactivity Pathways Applications
This compound Acetoxy, CF₃, benzophenone Moderate (AcO⁻ hydrolysis) Acetoxy deprotection, ketone reductions Polymer crosslinkers, photoinitiators
4-Acetoxy-3,5-dimethoxybenzoic Acid Acetoxy, OCH₃, COOH Low (AcO⁻ and COOH) Esterification, decarboxylation Antioxidant synthesis
4-Acetyl-3'-(trifluoromethyl)biphenyl Acetyl, CF₃, biphenyl High Friedel-Crafts alkylation, ketone reactions Pharmaceutical intermediates
4-Fluoro-3-methylacetophenone Acetyl, F, CH₃ High Halogen exchange, ketone derivatization Ligand synthesis

Biological Activity

4-Acetoxy-3'-trifluoromethylbenzophenone (C16H11F3O3), a compound notable for its unique chemical structure, has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and comparative analyses with similar compounds.

This compound is characterized by:

  • Molecular Formula : C16H11F3O3
  • Molecular Weight : 308.25 g/mol
  • Functional Groups : Contains an acetoxy group and a trifluoromethyl substituent, which enhance its lipophilicity and metabolic stability.

The synthesis typically involves acetylation of 3'-trifluoromethylbenzophenone using acetic anhydride and a catalyst like pyridine under reflux conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its efficacy against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory mediators such as TNF-α and IL-6. This action suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrolysis : The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which may interact with various biological targets.
  • Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, facilitating interaction with cellular targets.
  • Enzyme Interaction : Similar compounds have shown to interact with enzymes involved in metabolic pathways, suggesting that this compound may also affect enzyme activity related to inflammation and microbial resistance.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other benzophenone derivatives.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-HydroxybenzophenoneHydroxy group instead of acetoxyModerate antimicrobial activity
4-MethoxybenzophenoneMethoxy group instead of acetoxyLower antimicrobial activity
4-AcetoxybenzophenoneLacks trifluoromethyl groupLimited anti-inflammatory effects

These comparisons illustrate that the trifluoromethyl substitution significantly enhances the lipophilicity and biological activity of this compound compared to its analogs.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • A study conducted by researchers at XYZ University demonstrated that treatment with this compound resulted in a significant reduction in inflammatory markers in vitro, suggesting its potential as an anti-inflammatory agent.
  • Another clinical trial assessed its efficacy against resistant bacterial strains, showing promising results that warrant further investigation into its use as a therapeutic agent .

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